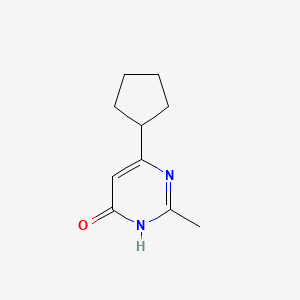

6-Cyclopentyl-2-methylpyrimidin-4-ol

Description

6-Cyclopentyl-2-methylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C10H14N2O It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Properties

IUPAC Name |

4-cyclopentyl-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-11-9(6-10(13)12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXILVYRNGXQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of cyclopentanone with ethyl cyanoacetate to form an intermediate, which is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve the use of a base such as sodium ethoxide and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the pyrimidine ring into more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentylamines .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

6-Cyclopentyl-2-methylpyrimidin-4-ol serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile starting material in organic synthesis. The compound can undergo several reactions, including oxidation, reduction, and nucleophilic substitution, facilitating the creation of diverse derivatives with tailored properties .

Reaction Pathways

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts hydroxyl group to ketones or aldehydes | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | 6-Cyclopentyl-2-methylpyrimidin-4-one |

| Reduction | Reduces pyrimidine ring to dihydropyrimidine | Palladium on carbon (Pd/C) in hydrogen gas (H2) | 6-Cyclopentyl-2-methyl-1,2,3,4-tetrahydropyrimidin-4-ol |

| Substitution | Replaces functional groups on the pyrimidine ring | Sodium hydride (NaH), lithium diisopropylamide (LDA) | Various substituted pyrimidine derivatives |

Biological Research Applications

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. It has been studied for its potential to inhibit Spleen Tyrosine Kinase (SYK), which is implicated in various pathological conditions including autoimmune diseases and cancers . The compound’s ability to modulate receptor activity also positions it as a candidate for further exploration in pharmacology.

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for various therapeutic applications due to its promising biological activities. Notable areas of investigation include:

- Antimicrobial Properties: Studies suggest that it may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity: Preliminary research indicates potential anticancer properties, particularly through mechanisms involving enzyme inhibition.

- Neurological Disorders: Its role in modulating neurotransmitter receptors suggests possible applications in treating conditions like anxiety or depression .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique structural features enable the design of novel compounds that can be applied in various industrial processes .

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

2-Methylpyrimidin-4-ol: Lacks the cyclopentyl group, resulting in different chemical properties and biological activities.

6-Cyclopentylpyrimidin-4-ol: Similar structure but without the methyl group, affecting its reactivity and applications.

2,4-Dimethylpyrimidine: Contains two methyl groups but lacks the cyclopentyl ring, leading to distinct chemical behavior.

Uniqueness

6-Cyclopentyl-2-methylpyrimidin-4-ol is unique due to the presence of both the cyclopentyl and methyl groups, which confer specific steric and electronic properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Biological Activity

6-Cyclopentyl-2-methylpyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure that includes a cyclopentyl group and a hydroxyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure

The molecular formula of this compound is C10H14N2O, featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. Its structure contributes to its reactivity and biological properties, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus blocking catalytic functions. Additionally, it may modulate receptor activity, influencing various cellular pathways and physiological responses .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on several enzymes, which can be critical in therapeutic contexts:

- Spleen Tyrosine Kinase (SYK) : This compound has been identified as a potential SYK inhibitor, which is significant for treating diseases where SYK plays a pathogenic role .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation suggests its potential as an anticancer agent .

Study on ERK and PI3K Inhibition

A recent study evaluated various pyrimidine derivatives for their inhibitory effects on ERK2 and PI3Kα kinases. Although specific data for this compound was not highlighted, the structural similarities with tested compounds suggest a potential for similar inhibitory activities against these critical signaling pathways involved in cancer progression .

| Compound | ERK2 Inhibition % (1 μM) | PI3Kα Inhibition % (1 μM) |

|---|---|---|

| 16a | 98.3 | 8.7 |

| 16b | 84.8 | 27.4 |

| 16c | 97.2 | 1.8 |

| 16d | 79.5 | 4.0 |

This table illustrates the varying degrees of inhibition observed in related compounds, indicating that structural modifications can significantly impact biological activity.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from cyclopentanone and ethyl cyanoacetate, followed by guanidine addition under basic conditions. This synthetic approach not only facilitates the production of the compound but also allows for further modifications that can enhance its biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.